3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone
Description
Properties
IUPAC Name |
(3,5-dichlorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O/c1-22-6-8-23(9-7-22)13-14-2-4-15(5-3-14)19(24)16-10-17(20)12-18(21)11-16/h2-5,10-12H,6-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSJTZAGIVVAOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642996 | |
| Record name | (3,5-Dichlorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-30-9 | |
| Record name | (3,5-Dichlorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The synthesis typically starts from 3,5-dichlorobenzophenone , a commercially available intermediate, which undergoes a nucleophilic substitution reaction with 4-methylpiperazine or its derivatives to introduce the piperazinomethyl group at the para position of the benzophenone’s phenyl ring. The process involves:
Step 1: Preparation of 3,5-dichlorobenzophenone
This intermediate can be synthesized via Friedel-Crafts acylation of 3,5-dichlorobenzoyl chloride with an appropriate aromatic compound under Lewis acid catalysis (e.g., AlCl3) in a non-protic solvent such as methylene chloride. The reaction conditions are carefully controlled to avoid polyacylation and to optimize yield.Step 2: Introduction of the 4-methylpiperazinomethyl substituent
The key step involves the reaction of 3,5-dichlorobenzophenone with 4-methylpiperazine in the presence of a formaldehyde source or via a Mannich-type reaction to form the piperazinomethyl linkage at the 4' position of the benzophenone. This reaction is typically conducted under mild heating and monitored by thin-layer chromatography (TLC) to ensure completion and minimize side reactions.
Detailed Reaction Conditions and Purification
Reaction Monitoring: TLC is employed to track the progress of substitution reactions, while NMR and HPLC are used for confirming product purity and structure.
Purification: The crude product is typically purified by recrystallization from solvents such as ethanol/water mixtures or by chromatographic methods to achieve high purity levels necessary for research applications.
Mechanistic Insights
The Friedel-Crafts acylation forms the benzophenone core by electrophilic aromatic substitution, where the acyl chloride reacts with the aromatic ring in the presence of AlCl3, generating the ketone linkage.
The Mannich-type reaction for attaching the piperazinomethyl group proceeds via formation of an iminium ion intermediate from formaldehyde and 4-methylpiperazine, which then electrophilically attacks the activated aromatic ring at the para position relative to the ketone group.
Control of reaction conditions such as temperature, stoichiometry, and solvent polarity is crucial to favor mono-substitution and to prevent polymerization or over-alkylation.
Alternative Synthetic Routes and Considerations
Some patents and literature describe the use of protected piperazine derivatives or alternative amine coupling strategies to improve selectivity and yield.
The use of different solvents (e.g., dichloromethane, dimethylformamide) and bases (e.g., triethylamine) can influence reaction rates and product purity.
Post-synthesis, the compound’s stability and reactivity can be enhanced by controlling drying and storage conditions, typically under inert atmosphere and low temperatures.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Type | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|---|
| Friedel-Crafts Acylation + Mannich Reaction | 3,5-dichlorobenzoyl chloride, aromatic compound, 4-methylpiperazine, formaldehyde | AlCl3, formaldehyde | Electrophilic aromatic substitution, Mannich | 0–25°C for acylation; 60–80°C for Mannich | 50–85% overall | Most common, scalable, well-documented |
| Alternative amine coupling | 3,5-dichlorobenzophenone, protected piperazine derivatives | Coupling agents (e.g., EDC, DCC) | Nucleophilic substitution | Mild heating, inert atmosphere | Variable | Used for improved selectivity |
Research Findings and Practical Notes
The reaction yields and purity strongly depend on the control of stoichiometry and reaction time. Excess amine or formaldehyde can lead to side products.
Reaction monitoring by TLC and NMR is essential to avoid over-alkylation or formation of by-products.
Purification by recrystallization from ethanol/water mixtures is effective in removing unreacted starting materials and minor impurities.
The compound’s dichloro substitution pattern imparts specific electronic properties influencing its reactivity and biological activity, making precise synthetic control crucial.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-Dichloro-4’-(4-methylpiperazinomethyl) benzophenone can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive compounds.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and disruption of cellular processes.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 3,5-Dichloro vs. 2,4-Dichloro Derivatives: A closely related analog, 2,4-dichloro-4'-(4-methylpiperazinomethyl) benzophenone (CAS: 898763-21-8), differs only in chlorine substitution positions. In contrast, 2,4-substitution (ortho/para) may induce steric hindrance or alter electronic distribution, though experimental data for direct comparison are lacking .
- Impact of Piperazine vs. Other Amine Groups: Replacing the 4-methylpiperazinomethyl group with pyrrolidine (e.g., 3-chloro-5-fluoro-2'-pyrrolidinomethyl benzophenone, CAS: 898774-89-5) reduces steric bulk and alters hydrogen-bonding capacity.
Physicochemical and Analytical Properties
- Solubility and Extraction: The piperazine group enhances hydrophilicity compared to non-amine-substituted benzophenones (e.g., benzophenone-3). Methods like dispersive liquid-liquid microextraction (DLLME) using α-terpineol effectively isolate benzophenones via hydrophobic and hydrogen-bonding interactions, with detection limits as low as 0.12–0.53 µg/L .
- UV Absorption and Stability: Chlorine substituents increase UV absorption compared to non-halogenated benzophenones. However, photoreduction studies indicate that benzophenones undergo electron transfer reactions in ionic liquids, forming benzhydrol rather than coupling products. This stability under specific conditions may influence formulation strategies .
Data Table: Key Structural and Functional Comparisons
Biological Activity
3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone, also known as a derivative of benzophenone, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound is characterized by its unique structure, which includes a benzophenone core modified with dichloro and piperazinomethyl groups. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structure and Composition
- Chemical Formula : C19H20Cl2N2O
- Molecular Weight : 363.28 g/mol
- IUPAC Name : this compound
- CAS Number : 24724597
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP | Not specified |
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. The presence of the piperazine moiety enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.
- Anticancer Properties : Research has shown that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways, disrupting the cell cycle and promoting programmed cell death.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokine production, thus providing a potential therapeutic avenue for inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
- Cancer Cell Line Studies : Research conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values reported at approximately 15 µM after 48 hours of exposure.
- Inflammation Model : In an animal model of acute inflammation, administration of this compound significantly reduced edema and inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.
Q & A
Q. What are the optimal synthetic routes for 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone, and how can reaction conditions be standardized for reproducibility?
- Methodological Answer : A two-step approach is commonly employed: (i) condensation of 3,5-dichloro-4-hydroxybenzoic acid derivatives with a benzaldehyde intermediate, followed by (ii) functionalization with 4-methylpiperazine via nucleophilic substitution. Ethanol or acetonitrile is preferred for solubility, with glacial acetic acid as a catalyst to enhance reactivity . Reflux times (4–6 hours) and solvent evaporation under reduced pressure are critical for yield optimization. Standardization requires monitoring reaction progress via TLC or HPLC, with purity confirmed by melting point analysis (e.g., 187–190°C for intermediates) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the methylpiperazine moiety (δ 2.3–2.7 ppm for N–CH₃) and benzophenone backbone (aromatic protons at δ 7.2–8.1 ppm).
- IR : Key peaks include C=O stretch (~1650 cm⁻¹) and N–H bending (1550–1600 cm⁻¹) for intermediates .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., 382.07 g/mol for related dichlorinated analogs) .
Q. How does solvent choice impact the solubility and stability of this compound during purification?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may degrade piperazine moieties over time. Ethanol/water mixtures (7:3 v/v) are optimal for recrystallization, balancing solubility and stability. Solvatochromic studies of benzophenone analogs suggest hydrogen bonding with water reduces aggregation, improving yield .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in reported biological activity (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer : Divergent results arise from substituent positioning and assay conditions. For example:
- 3,5-Dichloro groups : Enhance lipophilicity and membrane penetration but may induce off-target cytotoxicity at high concentrations .
- 4-Methylpiperazine : Modulates solubility and receptor binding; its protonation state (pH-dependent) affects activity .
- Experimental Design : Use dose-response curves (0.1–100 µM) and standardized cell lines (e.g., HEK293 vs. HeLa) to isolate structure-activity relationships .
Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?
- Methodological Answer : Density Functional Theory (DFT) calculations optimize transition states for nucleophilic substitution at the benzophenone carbonyl. Finite difference methods model benzophenone diffusion in PDMS matrices, predicting surface concentration gradients during polymerization . MD simulations of hydrogen bonding (e.g., with acetonitrile) guide solvent selection for stability .
Q. What strategies resolve discrepancies in reported reaction yields for piperazine-functionalized analogs?
- Methodological Answer :
- Controlled Drying : Surface benzophenone concentration decreases with prolonged drying; use nitrogen purge for consistent results .
- Catalyst Screening : Pd/C or CuI improves Suzuki coupling efficiency for biphenyl intermediates (yields >85% vs. 60% without catalysts) .
- Byproduct Analysis : LC-MS identifies hydrolyzed intermediates (e.g., 3,5-dichloro-4-hydroxybenzoic acid) to adjust stoichiometry .
Q. How do hydrogen-bonding interactions with solvents influence spectroscopic and catalytic properties?
- Methodological Answer : Kubo-Anderson analysis of FTIR spectra reveals two distinct C=O stretching bands in polar solvents:
- Free carbonyl : ~1670 cm⁻¹.
- H-bonded carbonyl : ~1640 cm⁻¹ (lifetime ~7.7 ps in acetonitrile/water) .
Solvent choice (e.g., DMSO vs. THF) alters catalytic activity in cross-coupling reactions by modulating electron density at the carbonyl .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
